11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
The compound 11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex polycyclic molecule featuring a tricyclic core fused with a piperazine ring substituted with a cinnamyl group (4-[(2E)-3-phenylprop-2-en-1-yl]). Key structural attributes include:
Properties
IUPAC Name |
3-methyl-2-octyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N5/c1-3-4-5-6-7-11-18-29-27(2)30(26-35)33-36-31-19-12-13-20-32(31)39(33)34(29)38-24-22-37(23-25-38)21-14-17-28-15-9-8-10-16-28/h8-10,12-17,19-20H,3-7,11,18,21-25H2,1-2H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBAZZALXUPHRU-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex synthetic molecule with potential biological activities worth exploring. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives and features a diazatricyclo structure along with a phenylpropene moiety. Its intricate structure suggests potential interactions with various biological targets.
Antinociceptive Effects
Recent studies indicate that piperazine derivatives exhibit antinociceptive properties. For instance, related compounds have shown binding affinities to MOR with varying efficacy levels compared to traditional opioids like fentanyl and morphine .
Table 1: Comparative Binding Affinities of Piperazine Derivatives
| Compound | Ki (nM) (MOR) | Ki (nM) (DOR) | Ki (nM) (KOR) |
|---|---|---|---|
| 11-methyl compound | TBD | TBD | TBD |
| 2-Methyl AP-237 | 12.9 | 2910 | 5259 |
| Fentanyl | <1 | TBD | TBD |
| Morphine | <1 | TBD | TBD |
Note: TBD = To Be Determined.
Neuropharmacological Studies
In vitro studies on similar compounds have demonstrated that they can activate MOR with lower efficacy compared to fentanyl but still possess significant analgesic properties . This suggests that the compound may also exhibit similar neuropharmacological effects.
Case Studies
A review of case studies involving related piperazine derivatives indicates their use in recreational contexts and their detection in toxicology reports. For example, the detection of 2-methyl AP-237 in biological fluids has confirmed its recreational use and highlighted its pharmacological profile .
Table 2: Case Study Summary
| Case Study Reference | Compound Detected | Concentration Range (ng/mL) |
|---|---|---|
| Study A | 2-Methyl AP-237 | 820 - 5800 |
| Study B | AP-238 | 87 - 120 |
Toxicological Profile
The toxicological assessment of related compounds has shown varying degrees of safety and risk profiles. The presence of these compounds in postmortem analyses has raised concerns regarding their potential for abuse and toxicity .
Comparison with Similar Compounds
Structural and Functional Insights
Alkyl Chain Length: The 12-octyl group in the target compound significantly increases lipophilicity compared to shorter chains (e.g., ethyl in CID 2114010) . This may enhance bioavailability but reduce aqueous solubility.
Piperazine Substituents :
- The cinnamyl group (target compound) enables extended π-conjugation, favoring interactions with aromatic residues in enzymes or receptors .
- Fluorophenyl (CAS 730992-50-4) and chloromethyl (CAS 1000932-19-3) substituents introduce electronegativity, altering electronic distribution and metabolic pathways .
Electronic Effects: The 10-carbonitrile group is conserved across analogues, stabilizing the tricyclic core via resonance and acting as a hydrogen bond acceptor . 13-Oxo (CID 2114010) and 3-methoxyphenoxy (CAS 611196-85-1) groups increase polarity, impacting solubility and crystallinity .
Pharmacological Implications
- Anticancer Activity: Piperazine-cinnamyl hybrids are known to inhibit kinase pathways .
- Antimicrobial Properties : Chlorinated analogues (CAS 1000932-19-3) may exhibit broad-spectrum activity but with toxicity risks .
- CNS Penetration : The 12-octyl chain could enhance blood-brain barrier permeability, relevant for neuroactive agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
